2-[(2-Chloroacetyl)(methyl)amino]acetic acid
Description
Historical Context of N-Substituted Glycine (B1666218) Derivatives in Synthetic Chemistry
N-substituted glycine derivatives are compounds where the nitrogen atom of the amino acid glycine is modified with a substituent other than hydrogen. online-medical-dictionary.org This structural modification results in the loss of the hydrogen bond donor capability at the nitrogen atom. online-medical-dictionary.org A significant milestone in the study of N-substituted glycine derivatives was the development of oligomers of N-substituted glycines, known as peptoids. online-medical-dictionary.org
Peptoids were first developed in the early 1990s by Reyna J. Simon, Ronald N. Zuckermann, Paul Bartlett, and Daniel V. Santi. wikipedia.org Their initial goal was to create peptide mimics (peptidomimetics) to aid in the discovery of new drugs that would be resistant to degradation by proteases. wikipedia.orgnih.gov This proteolytic resistance is a key advantage of peptoids in therapeutic applications. wikipedia.orgresearchgate.net
A highly efficient method for creating these molecules, known as the "submonomer" solid-phase synthesis, was developed by Zuckermann. wikipedia.orgescholarship.org This method involves a two-step cycle for each monomer addition: an acylation step using a haloacetic acid (like bromoacetic acid), followed by a displacement step where a primary amine introduces the desired side chain via an SN2 reaction. wikipedia.orgescholarship.org The simplicity and versatility of this method, which allows for a wide variety of commercially available amines to be used, made peptoids ideal for combinatorial chemistry and the rapid generation of diverse molecular libraries. wikipedia.orgnih.gov Initially, these libraries were used to discover high-affinity ligands for G-protein-coupled receptors. wikipedia.org The success of this approach spurred further research into longer peptoid chains for applications beyond drug discovery, including materials science and diagnostics. nih.gov
Structural Features and Reactive Sites for Chemical Transformation
The chemical behavior of 2-[(2-Chloroacetyl)(methyl)amino]acetic acid is dictated by its specific arrangement of functional groups. Understanding its structural features is key to predicting its reactivity in chemical transformations.
Key Structural Features:
N-Substituted Glycine Core: The molecule is built upon a glycine backbone where the nitrogen atom is part of a tertiary amide. Specifically, it is a derivative of N-methylglycine (sarcosine).
Chloroacetyl Group (ClCH₂CO-): This is a highly significant feature. The presence of the electron-withdrawing chlorine atom makes the adjacent methylene (B1212753) carbon electrophilic.
Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule and is a site for various chemical modifications.
Reactive Sites for Chemical Transformation:
Electrophilic Methylene Carbon: The carbon atom bonded to the chlorine in the chloroacetyl group is the primary site for nucleophilic substitution reactions. The electron-withdrawing nature of both the adjacent carbonyl group and the chlorine atom makes this carbon highly susceptible to attack by nucleophiles. This reactivity allows the molecule to act as an alkylating agent. For example, the chloroacetyl group is known to react readily with nucleophilic residues in proteins, such as the thiol group of cysteine or the amino group of lysine (B10760008). This reactivity is exploited in the design of crosslinking agents and enzyme inhibitors.
Carboxylic Acid Group: The carboxylic acid moiety can undergo reactions typical of this functional group. These include:
Deprotonation to form a carboxylate salt.
Esterification with alcohols.
Amide bond formation with amines, often facilitated by coupling agents.
Tertiary Amide Bond: The amide bond within the structure, formed between the N-methylglycine nitrogen and the chloroacetyl group, is generally stable and less reactive compared to the other functional groups under standard conditions.
The combination of a reactive electrophilic site and a modifiable carboxylic acid group makes this compound a versatile bifunctional molecule in organic synthesis.
Overview of Research Trajectories for Halogenated Acetyl Amino Acid Analogues
The introduction of halogen atoms into amino acid and peptide structures is a powerful strategy in medicinal chemistry and chemical biology. nih.govbohrium.comcnr.it Research on halogenated acetyl amino acid analogues and related compounds has followed several key trajectories.
One major research area is the development of new synthetic methodologies to create these halogenated building blocks. nih.gov This includes modifying amino acid side chains that contain an amine function by coupling them with derivatives of acetic acid to form acetamides. nih.gov The goal is to create stable, well-defined compounds that can be incorporated into larger molecules like peptides. nih.gov
A significant application of these analogues is to enhance the pharmacological properties of peptides and other bioactive molecules. bohrium.com Halogenation can influence a molecule's hydrophobicity, conformational preferences, and metabolic stability. nih.govbohrium.com For instance, incorporating halogenated amino acids can increase a peptide's resistance to proteolytic degradation by enzymes. nih.gov The electron-withdrawing properties and steric effects of halogen atoms can also modulate ligand-receptor interactions. cnr.it
Furthermore, halogenated amino acid analogues serve as valuable tools for basic research. Fluorinated amino acids, in particular, are used as probes in NMR spectroscopy to study the structure, dynamics, and folding of peptides and proteins. bohrium.com The unique NMR signal of the fluorine nucleus provides a sensitive window into the local environment within a biomolecule. nih.gov Research also explores the role of halogenation in the biosynthesis of natural products, where enzymes install halogen atoms to activate C-H bonds for further chemical transformations. escholarship.org This has inspired the use of halogenated compounds as reactive handles in both biocatalysis and synthetic chemistry. escholarship.org
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-7(3-5(9)10)4(8)2-6/h2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWZUYMZBLBECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Chloroacetyl Methyl Amino Acetic Acid and Its Analogues
Conventional Synthetic Routes
Conventional methods for synthesizing N-chloroacetylated amino acids typically involve the reaction of an amino acid with a chloroacetylating agent, often in an organic solvent and sometimes requiring the use of protecting groups to prevent side reactions.
Synthesis via N-Methylglycine (Sarcosine) N-Chloroacetylation
A direct and common method for the synthesis of 2-[(2-Chloroacetyl)(methyl)amino]acetic acid involves the N-chloroacetylation of N-Methylglycine, commonly known as sarcosine (B1681465). This reaction is typically achieved by treating sarcosine with chloroacetyl chloride.
In a representative procedure, sarcosine is suspended in an organic solvent such as ethyl acetate (B1210297). prepchem.com Chloroacetyl chloride is then added, and the mixture is heated under reflux for several hours. prepchem.com The reaction proceeds via nucleophilic acyl substitution, where the secondary amine of sarcosine attacks the carbonyl carbon of chloroacetyl chloride, displacing the chloride ion. The use of excess chloroacetyl chloride can help drive the reaction to completion. prepchem.com After the reaction, unreacted sarcosine is removed by filtration, and the excess solvent and chloroacetyl chloride are removed by vacuum distillation. prepchem.com The resulting product can then be crystallized, often with the addition of a less polar solvent like diethyl ether, to yield N-(Chloroacetyl)sarcosine. prepchem.com This method has been reported to produce the target compound in good yield. prepchem.com
Table 1: Synthesis of N-(Chloroacetyl)sarcosine
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield |
|---|
Routes Involving Amino Acid Derivatization and Subsequent N-Chloroacetylation
The synthesis of analogues of this compound can be accomplished by applying the N-chloroacetylation reaction to various other amino acids. This approach allows for the introduction of different side chains (R-groups) corresponding to the starting amino acid. The fundamental reaction remains the nucleophilic attack of the amino group on the chloroacetylating agent.
For instance, the synthesis of N-(Chloroacetyl)glycine, a close analogue, is achieved by reacting glycine (B1666218) with chloroacetyl chloride. nih.gov Due to the reactivity of the carboxylic acid group under certain conditions, the reaction is often performed in an aqueous alkaline solution. A solution of the amino acid is prepared with a base, such as sodium hydroxide, to deprotonate the amino group, increasing its nucleophilicity. nih.gov Chloroacetyl chloride is then added slowly, often concurrently with the base, to maintain the pH and facilitate the reaction while minimizing the hydrolysis of the acid chloride. nih.gov After the reaction is complete, the solution is acidified to protonate the carboxylic acid, allowing for the extraction of the product into an organic solvent like ethyl acetate. nih.gov
This methodology is broadly applicable to a range of amino acids and amino alcohols, demonstrating the versatility of N-chloroacetylation in creating a library of chloroacetamide derivatives. researchgate.netresearchgate.nettandfonline.com
Strategies for Carboxylic Acid Protection and Deprotection in Synthesis
In the synthesis of N-chloroacetylated amino acids and especially in peptide synthesis involving these derivatives, the presence of multiple reactive functional groups—namely the amino and carboxylic acid groups—necessitates the use of protecting groups to ensure selectivity. creative-peptides.com The carboxylic acid group is often protected to prevent it from participating in unwanted side reactions, such as acting as a nucleophile.
The most common strategy for protecting a carboxylic acid is to convert it into an ester, such as a methyl or ethyl ester. This is typically done by reacting the amino acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions. The esterification masks the acidic proton and reduces the nucleophilicity of the carboxyl group. Once the N-chloroacetylation is complete, the ester protecting group must be removed to regenerate the carboxylic acid. This deprotection step is usually achieved by hydrolysis under either acidic or basic conditions.
Another common protecting group for carboxylic acids, particularly in solid-phase peptide synthesis, is the tert-butyl (tBu) ester. creative-peptides.com The tBu group is stable to many reaction conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA). The choice of protecting group is critical and depends on the stability required during the subsequent reaction steps and the conditions needed for its selective removal without affecting other parts of the molecule. creative-peptides.com The haloacetyl group itself can also be used as a reversible protecting group for the amino function. nih.gov
Green Chemistry Approaches to Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency.
Solvent-Free Synthetic Protocols
One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant advantages by reducing waste, lowering costs, and simplifying purification procedures. While direct solvent-free synthesis of this compound is not widely documented, related chloroacetylation reactions have been successfully performed under these conditions.
For example, the synthesis of various amides from amines and chloroacetyl chloride has been achieved in the absence of a solvent. researchgate.net A patent also describes a method for preparing chloroacetate esters by reacting chloroacetyl chloride with an alcohol at room temperature without a solvent, which can then be reacted with an amine to form the final N-substituted glycine ester. google.com These examples demonstrate the potential for developing a solvent-free route for the N-chloroacetylation of sarcosine, which would involve mixing the solid sarcosine directly with liquid chloroacetyl chloride, possibly with gentle heating to initiate the reaction.
Catalyst-Free or Organocatalytic Methods for Formation
Another green approach involves the use of water as a solvent and the avoidance of heavy metal catalysts. Efficient and highly chemoselective N-chloroacetylation of various amino compounds, including amino acids and amino alcohols, has been reported in an aqueous phosphate (B84403) buffer. researchgate.nettandfonline.com This method is notable for its rapid reaction times, often completing within 20 minutes at room temperature. researchgate.nettandfonline.comtandfonline.com
The reaction in a phosphate buffer is considered a metal-free, biocompatible, and eco-friendly process. researchgate.nettandfonline.com The use of an HCl scavenger, such as propylene oxide, can improve yields by neutralizing the hydrochloric acid byproduct generated during the reaction. tandfonline.comresearchgate.net This aqueous-based protocol often allows for easy product isolation through simple filtration or precipitation, minimizing the need for chromatographic purification. researchgate.nettandfonline.comtandfonline.com
Furthermore, organocatalysis presents an alternative to metal-based catalysts. Organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been successfully used to promote the amidation of amines with chloroacetyl chloride in organic solvents like tetrahydrofuran (THF). sphinxsai.comresearchgate.net These reactions proceed efficiently at room temperature, offering high yields and providing a milder alternative to traditional methods. sphinxsai.comresearchgate.net The development of such catalyst-free and organocatalytic systems represents a significant advancement in the sustainable synthesis of chloroacetamide compounds.
Table 2: Green Synthesis Approaches for N-Chloroacetylation
| Approach | Starting Material | Reagent | Solvent/Conditions | Key Features |
|---|---|---|---|---|
| Catalyst-Free | Anilines, Amines | Chloroacetyl chloride | Phosphate Buffer, Propylene oxide | Metal-free, rapid (20 min), high yields, easy isolation tandfonline.comresearchgate.net |
| Catalyst-Free | Amino alcohols, Amino acids | Chloroacetyl chloride | Phosphate Buffer | Metal-free, biocompatible, eco-friendly researchgate.nettandfonline.com |
Optimization of Reaction Conditions and Process Efficiency
The efficiency of the N-acylation of sarcosine with chloroacetyl chloride is influenced by several factors, including the choice of solvent, reaction temperature, stoichiometry of reactants, and the use of acid scavengers. Careful optimization of these parameters is crucial for maximizing the yield and purity of this compound.
Yield Enhancement Strategies
Strategies to improve the yield of the N-acylation reaction focus on creating an environment that favors the desired reaction pathway while minimizing side reactions, such as the hydrolysis of the highly reactive chloroacetyl chloride.
Solvent Selection: The choice of solvent is critical in N-acylation reactions. While a variety of solvents can be used, the selection depends on the solubility of the starting materials and the desired reaction temperature. For the synthesis of N-chloroacetylsarcosine, ethyl acetate has been reported as an effective solvent. It allows for refluxing conditions, which can drive the reaction to completion. Alternative solvents that have been evaluated for similar amidation reactions include tert-butyl methyl ether (TBME), cyclopentylmethyl ether (CPME), dimethylcarbonate (DMC), and 2-methyltetrahydrofuran (2-MeTHF) liberty.edu. The use of greener, bio-based solvents is also an area of ongoing research to reduce the environmental impact of such syntheses mdpi.comrochester.edu.
Temperature and Reaction Time: The reaction is often carried out at elevated temperatures to increase the reaction rate. A common approach involves refluxing the reaction mixture for several hours. For the synthesis of N-chloroacetylsarcosine in ethyl acetate, a reflux period of 12 hours has been documented to achieve a good yield google.com. Optimization of the reaction time is essential; insufficient time can lead to incomplete conversion, while excessively long periods may promote the formation of degradation products.
Stoichiometry of Reactants: The molar ratio of the reactants plays a significant role in the reaction outcome. Using an excess of the acylating agent, chloroacetyl chloride, can help to ensure the complete conversion of sarcosine. In one reported synthesis of N-chloroacetylsarcosine, a 2:1 molar ratio of chloroacetyl chloride to sarcosine was employed google.com. However, the use of a large excess of the acylating agent can complicate the purification process, as the unreacted reagent must be removed.
Use of Acid Scavengers (Bases): The N-acylation reaction produces hydrogen chloride (HCl) as a byproduct. This acid can protonate the starting amine, rendering it unreactive, and can also lead to side reactions. To neutralize the generated HCl, a base is often added to the reaction mixture. Tertiary amines, such as triethylamine, are commonly used as acid scavengers google.com. The presence of a base can significantly improve the reaction yield by maintaining a sufficient concentration of the free amine nucleophile. In some protocols, an aqueous solution of a weak base like sodium acetate is used to maintain a buffered pH during the acylation of amino acids ias.ac.in. The chemoselective N-chloroacetylation of amino alcohols has been successfully achieved in a phosphate buffer, highlighting the importance of pH control researchgate.net.
The following table summarizes the impact of various reaction parameters on the yield of N-acylation reactions.
| Parameter | Condition | Impact on Yield | Rationale |
| Solvent | Aprotic, non-polar (e.g., Ethyl Acetate, Toluene) | Generally higher yields | Minimizes side reactions like hydrolysis of chloroacetyl chloride. |
| Polar, protic (e.g., Water, Ethanol) | Can lead to lower yields without proper pH control | Increased risk of acyl chloride hydrolysis. | |
| Temperature | Elevated (Reflux) | Increases reaction rate and drives to completion | Provides necessary activation energy for the reaction. |
| Room Temperature | Slower reaction, may result in incomplete conversion | May be suitable for highly reactive substrates to control exothermicity. | |
| Stoichiometry | Excess Chloroacetyl Chloride | Can increase conversion of sarcosine | Shifts the equilibrium towards product formation. |
| Equimolar Reactants | May result in incomplete reaction | Can simplify purification but may require longer reaction times. | |
| Additives | Base (e.g., Triethylamine, Pyridine) | Significantly enhances yield | Neutralizes HCl byproduct, preventing protonation of the amine. |
| No Base | Lower yields | HCl produced deactivates the amine starting material. |
Purity and Isolation Techniques
The isolation and purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The choice of technique depends on the physical state of the product (solid or oil) and the nature of the impurities.
Initial Work-up: Following the completion of the reaction, a typical work-up procedure involves filtering off any unreacted solid starting material, such as sarcosine. The excess solvent and unreacted chloroacetyl chloride are then removed, often by vacuum distillation google.com. The resulting crude product may be an oil or a solid.
Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization mt.com. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures or be insoluble at all temperatures. For N-chloroacetylsarcosine, which may initially be obtained as an oil, crystallization can be induced with the aid of a small quantity of a suitable solvent like diethyl ether google.com. Common solvent pairs used for the recrystallization of organic compounds include ethyl acetate-hexane, toluene-hexane, and methanol-dichloromethane youtube.com.
The following table provides a list of common solvents and solvent pairs used for the recrystallization of N-acyl amino acids and related compounds.
| Solvent/Solvent Pair | Polarity | Common Applications and Notes |
| Ethanol/Water | Polar | Effective for many polar organic compounds. The ratio can be adjusted to achieve optimal solubility. |
| Ethyl Acetate/Hexane | Medium/Non-polar | A widely used system where ethyl acetate is the dissolving solvent and hexane is the anti-solvent. |
| Acetone/Water | Polar | Good for moderately polar compounds. Acetone provides good solubility, and water induces precipitation. |
| Dichloromethane/Hexane | Medium/Non-polar | Suitable for compounds soluble in chlorinated solvents. |
| Toluene/Hexane | Non-polar | Used for less polar compounds. |
| Diethyl Ether | Medium | Can be used to induce crystallization from oils, particularly for compounds with moderate polarity. |
Chromatography: If the product is difficult to purify by crystallization alone, chromatographic techniques can be employed. Column chromatography using silica (B1680970) gel as the stationary phase is a common method for the purification of organic compounds researchgate.net. The choice of the mobile phase (eluent) is crucial and is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is adjusted to achieve good separation of the desired product from impurities. For the analysis of N-acyl amino acids, High-Performance Liquid Chromatography (HPLC) is a powerful tool. Reversed-phase HPLC is often used, where the stationary phase is non-polar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water liberty.edumdpi.comelementlabsolutions.com.
Handling of Oily Products: In cases where the product is obtained as a persistent oil, several techniques can be attempted to induce crystallization. These include scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the oil to a very low temperature. If these methods fail, purification by column chromatography is often the most effective approach.
Reactivity and Reaction Mechanisms of 2 2 Chloroacetyl Methyl Amino Acetic Acid
Nucleophilic Substitution Reactions at the Chloroacetyl Moiety
The chloroacetyl group is a key reactive center in 2-[(2-Chloroacetyl)(methyl)amino]acetic acid. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism. The electrophilicity of the α-carbon is significantly enhanced by the electron-withdrawing effect of the adjacent carbonyl group.
Oxygen-based nucleophiles, such as alkoxides (RO⁻) and carboxylates (R'COO⁻), can react with the chloroacetyl moiety to form ethers and acyloxymethyl derivatives, respectively. The reaction with an alkoxide, for instance, would proceed via an SN2 pathway where the alkoxide ion attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a new carbon-oxygen bond.
Mechanism with Alkoxides:
The alkoxide ion acts as the nucleophile.
It attacks the electrophilic α-carbon of the chloroacetyl group.
A transition state is formed where the C-O bond is forming and the C-Cl bond is breaking.
The chloride ion is expelled, resulting in the formation of an ether linkage.
Nitrogen nucleophiles, particularly primary and secondary amines, readily react with the chloroacetyl group. This reaction is fundamental in the synthesis of various derivatives, including the fungicide Furalaxyl, where a similar chloroacetyl compound reacts with 2,6-dimethylaniline. The reaction with amines follows a typical SN2 mechanism, leading to the formation of a new carbon-nitrogen bond and the release of a chloride ion.
The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride that is formed, driving the reaction to completion. The nucleophilicity of the amine plays a crucial role in the reaction rate.
| Nucleophile | Product Type | Reaction Conditions |
| Primary Amine (R-NH₂) | N-Substituted Glycinamide Derivative | Presence of a base (e.g., triethylamine, sodium bicarbonate) |
| Secondary Amine (R₂NH) | N,N-Disubstituted Glycinamide Derivative | Presence of a base |
This reactivity is a common strategy in organic synthesis for the alkylation of amines.
Sulfur nucleophiles, such as thiols (RSH) and their conjugate bases, thiolates (RS⁻), are particularly effective in reacting with α-halo carbonyl compounds. Thiols are excellent nucleophiles and will readily displace the chloride from the chloroacetyl moiety of this compound. This reaction is highly efficient and proceeds via a concerted SN2 mechanism.
Kinetic studies on analogous compounds like N-phenylchloroacetamide with various thiols have shown that the reaction is consistent with an early transition state for a concerted SN2 mechanism. The rate of the reaction is dependent on the pKₐ of the thiol, with more acidic thiols generally reacting faster in their thiolate form.
| Thiol Nucleophile | Relative Reactivity | Mechanism |
| Aliphatic Thiols | High | SN2 |
| Aromatic Thiols | Moderate to High | SN2 |
Carbon nucleophiles, such as enolates derived from ketones, esters, or other carbonyl compounds, can also participate in nucleophilic substitution with the chloroacetyl group. The alkylation of enolates with alkyl halides is a classic method for forming carbon-carbon bonds and is applicable here. An enolate ion, generated by treating a carbonyl compound with a strong base like lithium diisopropylamide (LDA), would attack the electrophilic carbon of the chloroacetyl moiety in an SN2 fashion.
The reaction with Grignard reagents (RMgX) is more complex. While Grignard reagents are potent nucleophiles, their high reactivity can lead to multiple reaction pathways. They could potentially attack the chloroacetyl group to form a new C-C bond, but they might also react with the amide or carboxylic acid functionalities, especially if these are not protected. The reaction conditions would need to be carefully controlled to favor the desired substitution at the chloroacetyl position.
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group of this compound undergoes reactions typical of this functional group, most notably esterification and amidation. These reactions involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. This reaction is typically acid-catalyzed, most famously by the Fischer esterification method, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, milder methods can be employed, such as using coupling reagents like dicyclohexylcarbodiimide (DCC) or modified Mukaiyama's reagents.
Amidation involves the reaction of the carboxylic acid with an amine to form an amide. Direct reaction requires very high temperatures and is often not practical. Therefore, the carboxylic acid is usually activated first. Common methods include:
Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Use of coupling agents such as carbodiimides (e.g., DCC, EDC) or phosphonium salts, which generate a highly reactive acyloxy-phosphonium species in situ.
These activated intermediates are then readily attacked by a primary or secondary amine to form the corresponding amide.
| Reaction | Reagents | Product |
| Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | 2-[(2-Chloroacetyl)(methyl)amino]acetate ester |
| Amidation | Amine (R'₂NH), Coupling Agent (e.g., DCC) | 2-[(2-Chloroacetyl)(methyl)amino]acetamide derivative |
Anhydride and Acyl Halide Formation
The carboxylic acid group of this compound can be readily converted into more reactive derivatives such as acyl halides and anhydrides, which are key intermediates in organic synthesis.
Acyl Halide Formation: Acyl chlorides are commonly synthesized by treating carboxylic acids with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.com The reaction with thionyl chloride, for instance, proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent collapse of this intermediate, with the expulsion of sulfur dioxide and a chloride ion, yields the acyl chloride. khanacademy.org This transformation converts the relatively poor hydroxyl leaving group into an excellent chloride leaving group, significantly enhancing the electrophilicity of the carbonyl carbon.
General Reaction for Acyl Chloride Formation
For this compound, this reaction would produce 2-[(2-Chloroacetyl)(methyl)amino]acetyl chloride, a highly reactive compound poised for further nucleophilic attack.
Anhydride Formation: Acid anhydrides can be formed from carboxylic acids through several methods. A common laboratory method involves the reaction of a carboxylic acid with a more reactive acid derivative, such as an acyl chloride, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. khanacademy.org Alternatively, heating two equivalents of a carboxylic acid with a strong dehydrating agent can produce a symmetrical anhydride. The formation of mixed anhydrides, derived from two different carboxylic acids, is also a crucial strategy, particularly in peptide synthesis. google.com
The reaction of this compound with an acyl chloride, such as pivaloyl chloride, in the presence of a base, would yield a mixed anhydride. Symmetrical anhydrides, like chloroacetic anhydride, can be prepared by heating chloroacetyl chloride with chloroacetic acid. nih.gov
Table 1: Reagents for Acyl Halide and Anhydride Synthesis
| Target Derivative | Common Reagents | Byproducts |
|---|---|---|
| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | SO₂, HCl, CO, CO₂ |
| Acyl Bromide | Phosphorus tribromide (PBr₃) | H₃PO₃ |
| Symmetrical Anhydride | Heat with dehydrating agent (e.g., P₂O₅) | H₂O |
Intramolecular Cyclization Reactions
The structure of this compound, containing both nucleophilic (carboxylate) and electrophilic (α-chloroacetyl) centers, is conducive to intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.
Diketopiperazines (DKPs) are the smallest class of cyclic peptides, typically formed from the condensation of two α-amino acids. nih.gov The synthesis often involves the cyclization of a dipeptide precursor. mdpi.comacs.org For a molecule like this compound, which is an N-substituted glycine (B1666218) derivative, the formation of a DKP analogue would likely proceed through an initial dimerization step. Two molecules could react to form a linear dipeptide intermediate, which would then undergo intramolecular cyclization to yield a tetrasubstituted 2,5-diketopiperazine. This ring-closing step is often promoted by heat or base. The resulting DKP would be a rigid scaffold, a structural motif present in many biologically active natural products. nih.gov
N-acyl α-amino acids can undergo cyclodehydration to form 5-oxazolones, also known as azlactones. This reaction is famously exemplified by the Erlenmeyer-Plöchl reaction, which typically uses acetic anhydride as both the solvent and dehydrating agent. biointerfaceresearch.comcrpsonline.comjddtonline.info The mechanism involves the formation of a mixed anhydride intermediate, followed by an intramolecular nucleophilic attack by the amide oxygen onto the carbonyl carbon of the activated carboxyl group.
Given that this compound is an N-acyl amino acid (specifically, N-chloroacetyl sarcosine), it is a prime candidate for this transformation. Treatment with a dehydrating agent like acetic anhydride would be expected to yield the corresponding oxazolone: 4-methyl-2-(chloromethyl)oxazol-5(4H)-one. Oxazolones are versatile synthetic intermediates themselves, known to react with various nucleophiles and participate in cycloaddition reactions.
Table 2: Conditions for Oxazolone Synthesis from N-Acyl Amino Acids
| Reagent System | Typical Conditions | Reference |
|---|---|---|
| Acetic Anhydride & Sodium Acetate (B1210297) | Heating (e.g., on a water bath for 1-2 hours) | crpsonline.com |
| Acetic Anhydride | Microwave irradiation (4-5 minutes) | biointerfaceresearch.com |
Beyond DKPs and oxazolones, the reactive chloroacetyl group allows for other modes of intramolecular cyclization. N-chloroacetyl amino acid derivatives have been shown to undergo base-assisted intramolecular alkylation to form various heterocyclic structures, including highly strained β-lactams (2-azetidinones). researchgate.net This reaction proceeds via an intramolecular SN2 mechanism, where the carboxylate anion, formed upon deprotonation by a weak base, acts as the nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion. The specific ring size formed (e.g., four-membered β-lactam vs. larger rings) would depend on kinetic and thermodynamic factors, including the conformational flexibility of the acyclic precursor.
Hydrolysis and Degradation Pathways in Controlled Environments
This compound is susceptible to hydrolysis at its two key sites: the tertiary amide bond and the carbon-chlorine bond. The degradation pathway and rate are highly dependent on the pH and temperature of the environment.
Amide Hydrolysis: The tertiary amide bond is generally stable but can be cleaved under forcing acidic or basic conditions.
Acid-catalyzed hydrolysis involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide ion on the amide carbonyl carbon, forming a tetrahedral intermediate that collapses to yield a carboxylate and an amine.
C-Cl Bond Hydrolysis: The carbon-chlorine bond in the chloroacetyl group is susceptible to nucleophilic substitution by water or hydroxide ions, which would replace the chlorine with a hydroxyl group to form 2-[(2-hydroxyacetyl)(methyl)amino]acetic acid. This reaction is generally faster under basic conditions.
In a controlled environment, these degradation pathways can be studied to determine the compound's stability. For instance, hydrolysis of related oxazolone structures has been investigated, showing that the degradation products can vary depending on the reaction conditions.
Kinetic and Mechanistic Studies of Key Reactions
Kinetic and mechanistic studies are essential for understanding and optimizing the reactions of this compound. Such studies would focus on determining reaction rates, orders, activation energies, and the influence of catalysts, solvents, and temperature.
Kinetics of Cyclization: The rate of intramolecular cyclization reactions, such as the formation of oxazolones or β-lactams, could be monitored using spectroscopic techniques (e.g., NMR, IR) to follow the disappearance of the starting material and the appearance of the product over time. The rate would likely depend on the concentration of any catalysts (e.g., base or dehydrating agent) and the temperature.
Kinetics of Hydrolysis: The hydrolysis rates under acidic, basic, and neutral conditions can be quantified to establish a pH-rate profile. This data is crucial for determining the compound's shelf-life and degradation pathways. Kinetic studies on the hydrolysis of structurally similar compounds, like methyl acetate, have been performed to develop rate models. researchgate.net
Reactivity of the Chloroacetyl Group: The chloroacetyl moiety is an alkylating agent. Kinetic studies on its reaction with various nucleophiles can provide insight into its reactivity. For example, the reaction of chloroacetamide with thiol compounds has been studied, showing that the reaction proceeds via the thiolate anion (RS⁻), and the rate is pH-dependent. scispace.com Similarly, the reaction of this compound with biological nucleophiles could be investigated. Studies have shown that the presence of charged amino acid residues within a peptide can electrostatically influence the reaction rate of a chloroacetyl group with charged nucleophiles. mdpi.com
Computational methods, such as Density Functional Theory (DFT), could also be employed to model reaction pathways, calculate activation energies, and study the geometry of transition states for reactions like cyclization, providing deeper mechanistic insight. rsc.org
Computational and Theoretical Studies
Quantum Chemical Calculations
No published studies were found that performed quantum chemical calculations on 2-[(2-Chloroacetyl)(methyl)amino]acetic acid. Therefore, data on its electronic structure, optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surface is not available.
Reaction Pathway Modeling and Transition State Analysis
There is no available research detailing the computational modeling of reaction pathways for this compound. As a result, information regarding the elucidation of nucleophilic substitution mechanisms or the theoretical prediction of cyclization pathways and their energetics for this specific compound could not be located.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its conformational landscape. Such simulations would model the movement of each atom in the molecule by solving Newton's equations of motion, providing insights into its flexibility, preferred shapes (conformations), and interactions with its environment.
The results of such simulations could be presented in a Ramachandran-like plot, mapping the conformational energy as a function of key dihedral angles. This would reveal the energetically favorable and unfavorable regions of its conformational space. For instance, steric hindrance between the chloroacetyl group and the methyl group would likely restrict rotation around the nitrogen-carbonyl bond.
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Involved | Description |
| ω1 | C(chloroacetyl)-C(carbonyl)-N-C(methyl) | Rotation around the amide bond, influencing the planarity and orientation of the chloroacetyl group relative to the methylamino backbone. |
| ω2 | C(carbonyl)-N-C(acetic acid)-C(carboxyl) | Rotation that determines the orientation of the acetic acid group relative to the rest of the molecule. |
| τ1 | Cl-C-C(carbonyl)-N | Rotation of the chloroacetyl group, which can affect its reactivity and intermolecular interactions. |
| τ2 | N-C(methyl)-H... | Rotation of the methyl group, which is generally less conformationally restrictive but can influence local steric environments. |
Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule often dictates its biological activity and chemical reactivity. For example, a particular conformation might be required to bind to a specific biological target, and MD simulations can predict the probability of the molecule adopting this active conformation.
Structure-Reactivity Relationship Predictions and Design Principles
The prediction of structure-reactivity relationships for this compound and the design of new, related compounds can be guided by computational approaches like Quantitative Structure-Activity Relationship (QSAR) studies. Although specific QSAR models for this exact molecule are not readily found, studies on the broader class of chloroacetamides provide valuable insights into the key structural features that influence their biological and chemical properties. nih.gov
Chloroacetamides are recognized for their biological activities, which are primarily driven by their chemical structure and the types of functional groups attached. nih.gov The chloroacetyl group is a key electrophilic center, and its reactivity is a critical determinant of the molecule's function. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. The reactivity of this site can be modulated by the electronic properties of the rest of the molecule.
QSAR studies on chloroacetamide derivatives have shown that properties like lipophilicity (log P), the number of rotatable bonds, and the total number of carbon atoms play a significant role in their biological profiles. nih.gov For this compound, the presence of the carboxylic acid group significantly impacts its polarity and, consequently, its solubility and membrane permeability.
Design principles for new derivatives would likely focus on modifying three main regions of the molecule:
The Chloroacetyl Group: Replacing the chlorine with other halogens (e.g., fluorine, bromine) would alter the electrophilicity and leaving group ability, thereby tuning the reactivity.
The N-Methyl Group: Substitution of the methyl group with larger alkyl or aryl groups would impact the steric environment around the nitrogen and could influence conformational preferences and binding interactions.
Table 2: Potential Modifications and Predicted Effects on Reactivity and Properties
| Modification Site | Example Modification | Predicted Effect | Rationale |
| Chloroacetyl Group | Replace Cl with F | Decrease in reactivity | Fluorine is a poorer leaving group than chlorine, reducing the rate of nucleophilic substitution. |
| Chloroacetyl Group | Replace Cl with Br | Increase in reactivity | Bromine is a better leaving group than chlorine, enhancing the electrophilicity of the adjacent carbon. |
| N-Methyl Group | Replace Methyl with Ethyl | Increased steric hindrance | A larger ethyl group would create more crowding around the nitrogen, potentially altering the preferred conformation and interaction with other molecules. |
| Acetic Acid Moiety | Convert to Methyl Ester | Increased lipophilicity | The ester is less polar than the carboxylic acid, which would likely increase its ability to cross cell membranes. |
By systematically applying these design principles and using computational models to predict the outcomes, it is possible to rationally design new compounds based on the this compound scaffold with tailored reactivity and biological activity.
Analytical Methodologies for Research Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the identity and purity of "2-[(2-Chloroacetyl)(methyl)amino]acetic acid". Each technique provides unique insights into the molecular architecture of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "this compound" in solution. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR offers insights into the carbon framework. Due to the restricted rotation around the amide bond, it is common to observe two distinct sets of signals for the methyl and methylene (B1212753) groups, representing the cis and trans isomers.
¹H NMR Spectroscopy: A typical ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the two methylene groups, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic environment of the protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display signals for the methyl carbon, the two methylene carbons, and the two carbonyl carbons (amide and carboxylic acid). The chemical shifts of the carbonyl carbons are particularly diagnostic.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (Methyl) | 3.1 (s) | 36.0 |
| CH₂ (on Glycine) | 4.1 (s) | 52.0 |
| CH₂ (on Chloroacetyl) | 4.3 (s) | 42.0 |
| C=O (Amide) | - | 168.0 |
| C=O (Carboxylic Acid) | - | 172.0 |
| OH (Carboxylic Acid) | 10-12 (br s) | - |
| Note: Predicted values are for illustrative purposes and may vary based on solvent and experimental conditions. The observation of distinct signals for cis/trans isomers is possible. |
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. These methods are particularly useful for identifying the functional groups present in "this compound".
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the stretching vibrations of the carbonyl groups of the carboxylic acid and the amide. The O-H stretch of the carboxylic acid will appear as a broad band. The C-N and C-Cl stretching vibrations will also be present in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-C and C-H vibrations would be readily observable.
Interactive Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Carboxylic Acid) | Stretching | 1730-1700 |
| C=O (Amide) | Stretching | 1680-1630 |
| C-N | Stretching | 1250-1020 |
| C-Cl | Stretching | 800-600 |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique well-suited for polar molecules like "this compound". In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental formula.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or ethyl ester) would likely be necessary. The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways could include the loss of the chloroacetyl group, the carboxylic acid group, or cleavage of the C-N bond. A study on haloacetic acids demonstrated a method involving derivatization with acidic methanol (B129727) followed by GC/MS analysis. nih.gov
Interactive Table 3: Predicted m/z Values for Key Ions in ESI-MS of this compound
| Ion | Formula | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |
| [M+H]⁺ | [C₅H₉ClNO₃]⁺ | 166.0265 | - |
| [M-H]⁻ | [C₅H₇ClNO₃]⁻ | - | 164.0119 |
| [M+Na]⁺ | [C₅H₈ClNO₃Na]⁺ | 188.0085 | - |
| [M-Cl]⁺ | [C₅H₈NO₃]⁺ | 130.0499 | - |
Interactive Table 4: Crystal Data for the Analogous Compound N-(2-Chloroacetyl)glycine nih.gov
| Parameter | Value |
| Chemical Formula | C₄H₆ClNO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 18.001 |
| b (Å) | 7.6371 |
| c (Å) | 9.372 |
| β (°) | 105.025 |
| Volume (ų) | 1244.4 |
| Z | 8 |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation, identification, and quantification of "this compound", particularly in complex mixtures or for purity assessment.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile and polar compounds like "this compound". Method development would focus on optimizing the separation from potential impurities and degradation products.
A reversed-phase HPLC method would be the most common approach. The separation would be achieved on a C18 or C8 stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase would be a critical parameter to control the ionization state of the carboxylic acid and achieve optimal retention and peak shape. Detection would most likely be performed using a UV detector, as the amide chromophore would absorb in the low UV region (around 200-220 nm). For more selective and sensitive detection, HPLC coupled with a mass spectrometer (LC-MS) could be employed. mdpi.comwaters.com
Interactive Table 5: Exemplary HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or ESI-MS |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, compounds like this compound, which possess polar functional groups (a carboxylic acid and an amide), are non-volatile and require a chemical modification process known as derivatization before they can be analyzed by GC. sigmaaldrich.com Derivatization converts the polar functional groups into less polar, more volatile moieties, thereby improving the compound's chromatographic behavior. sigmaaldrich.com
Several derivatization strategies can be employed for amino acids and related structures. Silylation is a common technique where active hydrogens in functional groups are replaced by a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose, as they react with polar groups to form derivatives that are more stable and less sensitive to moisture compared to other silylating agents. sigmaaldrich.commdpi.com Another widely used approach is esterification, often combined with acylation. For instance, reacting the carboxylic acid group with an alcohol (e.g., methanol) in the presence of an acid catalyst, followed by acylation of the amino group, can yield a volatile derivative. nih.gov A more direct approach involves the use of alkyl chloroformates, such as methyl chloroformate (MCF), which react with both amino and carboxylic acid groups to produce stable and volatile derivatives suitable for GC analysis. nih.govresearchgate.net
In a related context, the analysis of chloroacetyl chloride and chloroacetic acid often involves derivatization with methanol to form methyl 2-chloroacetate, which is then quantified using GC with a flame ionization detector (GC-FID). japsonline.com This indirect method highlights a viable derivatization pathway for the chloroacetyl group. A similar esterification of the carboxylic acid group of this compound would be a logical first step.
For the separation, a capillary column with a suitable stationary phase is chosen based on the properties of the derivative. Common choices include nonpolar phases like DB-5 (5%-phenyl-methylpolysiloxane) or more polar phases like DB-Wax, depending on the specific derivative's polarity. japsonline.com Detection can be achieved using a universal detector like the FID or a more selective and sensitive detector like a mass spectrometer (MS), which also provides structural information for confirmation. sigmaaldrich.comnih.gov
| Parameter | Description | Example from Related Compound Analysis |
|---|---|---|
| Derivatization Reagent | Converts the analyte to a volatile form. | MTBSTFA (silylation) mdpi.com, Methyl Chloroformate (acylation/esterification) nih.gov, Methanol (esterification) japsonline.com |
| GC Column | Separates components of the mixture. | DB-5MS (30 m x 0.25 mm x 0.25 µm) mdpi.com, DB-Wax japsonline.com |
| Injection Mode | Introduces the sample into the GC. | Splitless mdpi.com |
| Carrier Gas | Transports the sample through the column. | Helium mdpi.com |
| Detector | Detects the analyte as it elutes from the column. | Flame Ionization Detector (FID) japsonline.comnih.gov, Mass Spectrometer (MS) sigmaaldrich.comnih.gov |
Capillary Electrophoresis (CE) Techniques
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. researchgate.net Given that this compound possesses a carboxylic acid group, it will carry a negative charge at neutral or alkaline pH, making it an ideal candidate for CE analysis.
Different modes of CE can be applied. Capillary Zone Electrophoresis (CZE) is the simplest form, where separation occurs in a buffer-filled capillary, and ions migrate according to their charge-to-size ratio. mdpi.com This technique could be used for direct analysis without derivatization. For enhanced separation and to handle complex matrices, Micellar Electrokinetic Chromatography (MEKC) can be employed. MEKC introduces surfactants into the buffer at concentrations above their critical micelle concentration, creating a pseudostationary phase that allows for the separation of both charged and neutral molecules. nih.gov
Coupling CE with a mass spectrometer (CE-MS) provides high selectivity and sensitivity, confirming the identity of the analyte through its mass-to-charge ratio. nih.gov A significant challenge in CE-MS is the incompatibility of non-volatile buffer salts (e.g., borate, phosphate) with the MS interface. This is overcome by using volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate. nih.govresearchgate.net The analysis of other highly polar compounds, such as the herbicide glyphosate, has been successfully achieved using CE-MS with a volatile formic acid/ammonia buffer system. nih.gov This approach demonstrates the feasibility of developing a robust CE-MS method for this compound.
| Parameter | Description | Example from Related Compound Analysis |
|---|---|---|
| CE Mode | The principle of separation. | Capillary Zone Electrophoresis (CZE) mdpi.com, Micellar Electrokinetic Chromatography (MEKC) nih.gov |
| Capillary | The separation channel. | Polyvinyl alcohol (PVA) coated capillary, Fused silica (B1680970) capillary nih.gov |
| Background Electrolyte (BGE) | The buffer solution that facilitates separation. | Formic acid/ammonia buffer (for CE-MS) nih.gov, Borate buffer nih.gov |
| Separation Voltage | The driving force for electrophoretic migration. | -30 kV nih.gov, 20 kV mdpi.com |
| Detection | Method of analyte detection post-separation. | UV Detector, Mass Spectrometer (MS) nih.gov |
Advanced Analytical Techniques for Complex Matrix Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
For the analysis of polar, non-volatile compounds in complex biological or environmental matrices, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the technique of choice. nih.govsciex.com It offers high sensitivity, selectivity, and robustness, often without the need for derivatization. sciex.com
The separation of this compound can be achieved using different LC modes. While traditional reversed-phase (RP) chromatography might be challenging due to the compound's high polarity, it can be effective, as demonstrated in methods for other haloacetic acids. lcms.cz An alternative and often superior approach for polar analytes is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. nih.gov
Tandem mass spectrometry (MS/MS) is used for detection and quantification. In this technique, the analyte ion (the precursor ion) is selected in the first mass analyzer, fragmented, and then one or more specific fragment ions (product ions) are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling precise quantification at very low levels. sciex.comnih.gov LC-MS/MS methods are routinely used for quantifying various small molecules, including amino acids, keto acids, and other organic acids in complex samples like plasma and water. lcms.cznih.govresearchgate.net
| Parameter | Description | Example from Related Compound Analysis |
|---|---|---|
| LC Column | Stationary phase for separation. | Reversed-phase C18 nih.gov, HILIC nih.gov, Phenomenex Kinetex® F5 sciex.com |
| Mobile Phase | Solvent system to elute the analyte. | Acidified water and acetonitrile/methanol gradient lcms.cz |
| Ionization Mode | Method for generating ions for MS analysis. | Electrospray Ionization (ESI), typically in negative mode for acidic compounds lcms.cz |
| MS Analysis Mode | Technique for mass analysis. | Multiple Reaction Monitoring (MRM) sciex.comnih.gov |
| Hypothetical MRM Transition | Specific precursor-to-product ion pair for quantification. | For C5H8ClNO3 (MW 165.58), a possible transition could be m/z 164 → [fragment ion] |
Hyphenated Techniques for Specific Research Applications
Hyphenated techniques involve the coupling of a separation method with a spectroscopic detection method, providing a powerful tool for chemical analysis. nih.gov The most prominent examples relevant to the analysis of this compound are the previously discussed GC-MS and LC-MS. These techniques combine the high separation power of chromatography with the definitive identification and sensitive detection capabilities of mass spectrometry. nih.gov
Beyond these, other hyphenated techniques can be applied in specific research contexts. For instance, if unambiguous structural confirmation is required without relying solely on mass spectral fragmentation patterns, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) could be employed. nih.gov This technique allows for the acquisition of NMR spectra of compounds as they elute from the LC column, providing detailed structural information. However, LC-NMR is significantly less sensitive than LC-MS and is generally reserved for specialized research applications. nih.gov
For particularly complex samples where single-dimensional chromatography is insufficient to resolve the target analyte from interferences, two-dimensional liquid chromatography (2D-LC) can be used. In 2D-LC, a fraction from the first separation is transferred to a second column with different selectivity for further separation before detection, often by MS. This approach has been used for challenging separations, such as the analysis of chiral amino acids. fujifilm.com
Method Validation and Performance Characteristics in Research Contexts
For any quantitative analytical method to be considered reliable, it must undergo a thorough validation process. This ensures the method is suitable for its intended purpose. The key performance characteristics evaluated during method validation include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.
Linearity: This demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. It is typically evaluated by analyzing a series of standards at different concentrations. The relationship is considered linear if the correlation coefficient (r²) is greater than 0.99. japsonline.comlcms.czresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. japsonline.com For GC-based methods analyzing related compounds, LOQs can be in the parts-per-million (ppm) range. japsonline.comnih.gov Highly sensitive LC-MS/MS methods can achieve LOQs in the low µg/L or ng/mL range. lcms.czresearchgate.netnih.gov
Accuracy: This measures the closeness of the experimental value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The recovery, expressed as a percentage, should typically fall within a range of 80-120%. lcms.cznih.gov Studies on related compounds have reported recoveries between 97.3% and 101.5%. japsonline.com
Precision: This describes the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For intra-day (repeatability) and inter-day (intermediate precision) analysis, the %RSD should generally be less than 15%. lcms.cznih.gov A reported precision for a related GC method was 0.53% RSD. japsonline.com
| Validation Parameter | Typical Acceptance Criterion | Reference Example |
|---|---|---|
| Linearity (r²) | > 0.99 | r² of 0.9998 for a GC-FID method japsonline.com; r² > 0.99 for an LC-MS/MS method lcms.cz |
| Limit of Quantification (LOQ) | Method- and analyte-dependent | 0.38 ppm (GC-FID) japsonline.com; 0.01–0.25 μM (LC-MS/MS) researchgate.net |
| Accuracy (% Recovery) | Typically 80-120% | 97.3% to 101.5% (GC-FID) japsonline.com; 101% to 102% (LC-MS/MS) nih.gov |
| Precision (% RSD) | < 15% | 0.53% (GC-FID) japsonline.com; < 5% (LC-MS/MS) nih.gov |
2 2 Chloroacetyl Methyl Amino Acetic Acid As a Building Block in Complex Chemical Synthesis
Precursor for N-Substituted Amino Acids and Peptidomimetics Research
The inherent structure of 2-[(2-Chloroacetyl)(methyl)amino]acetic acid, an N-acylated derivative of the natural amino acid sarcosine (B1681465) (N-methylglycine), positions it as an ideal starting material for the synthesis of diverse N-substituted amino acids and peptidomimetics. guidechem.comwikipedia.org Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often exhibit improved stability, bioavailability, and target specificity. uminho.pt
The chloroacetyl group is a potent electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles. This reactivity is the cornerstone of its application in this field. By reacting this compound with various amines, thiols, or other nucleophilic agents, the chlorine atom can be displaced to forge new carbon-heteroatom bonds. This reaction yields a diverse library of sarcosine derivatives where the N-acyl group has been modified. Each product of this substitution is a unique N-substituted amino acid, which can be further utilized in peptide synthesis or as a standalone bioactive molecule. longlabstanford.orgnih.govwikipedia.org
A prominent example of this reactivity is seen in the modification of peptides. N-chloroacetyl moieties at the N-terminus of synthetic peptides react efficiently with sulfhydryl groups, such as the side chain of cysteine residues or mercaptoundecahydrododecaborate (B1143558) (BSH), to form stable thioether linkages. nih.govmdpi.comresearchgate.net This specific reaction is crucial for creating cyclic peptides, peptide-protein conjugates, and other complex peptidomimetic structures. google.comnih.gov The reaction of this compound with a cysteine-containing molecule, for instance, would result in a conjugate linked by a stable thioether bond, a common motif in drug design.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile (Nu-H) | Reagent Example | Product Structure | Product Class |
|---|---|---|---|
| Primary Amine | Aniline | 2-{[Methyl(2-phenylaminoacetyl)]amino}acetic acid | N-Substituted Amino Acid |
| Secondary Amine | Diethylamine | 2-{2-(Diethylamino)acetylamino}acetic acid | N-Substituted Amino Acid |
| Thiol | Cysteine | 2-{2-(S-Cysteinyl)acetylamino}acetic acid | Peptidomimetic |
Scaffold for Heterocyclic Compound Synthesis
The dual functionality of this compound makes it a powerful scaffold for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.
Synthesis of Diketopiperazines and Related Scaffolds
Diketopiperazines (DKPs), or piperazine-2,5-diones, are six-membered cyclic dipeptides with significant biological activities. nih.govresearchgate.net While not a dipeptide itself, this compound can serve as a key precursor for DKP synthesis. A plausible synthetic route involves first coupling the carboxylic acid moiety of the title compound with an amino acid ester. This reaction forms a linear dipeptide derivative that still contains the reactive chloroacetyl group. Subsequent treatment with a base can then induce an intramolecular nucleophilic substitution, where the secondary amine of the dipeptide backbone displaces the chlorine atom to form the six-membered DKP ring. This cyclization strategy provides access to N-substituted DKPs, which are of considerable interest in medicinal chemistry. baranlab.org
Routes to Imidazoles, Oxazoles, and Thiazoles via Cyclization
The structure of this compound is amenable to cyclization reactions to form five-membered heterocyclic rings such as oxazoles and thiazoles.
Oxazoles: N-acyl amino acids are common precursors for the synthesis of 1,3-oxazol-5(4H)-ones, also known as azlactones. nih.govnih.gov By treating this compound with a dehydrating agent, such as a carbodiimide, intramolecular cyclization can occur to furnish the corresponding azlactone. These azlactones are highly versatile intermediates themselves and can be converted into a variety of oxazole (B20620) derivatives through subsequent reactions. organic-chemistry.orgekb.eg
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical method for forming thiazole rings, typically from an α-haloketone and a thioamide. chemhelpasap.commdpi.com Although this compound is not an α-haloketone, it can be used to construct thiazoles through a modified pathway. For example, reaction with a thioamide, such as thiourea, would lead to the formation of an S-alkylated intermediate. Subsequent intramolecular condensation involving the carboxylic acid group, promoted by dehydrating conditions, could then lead to the formation of a thiazolone ring, a key heterocyclic core. nih.govnih.govresearchgate.net
Application in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. researchgate.net The carboxylic acid group of this compound makes it an ideal candidate for isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.govrsc.orgresearchgate.net
In an Ugi four-component reaction (U-4CR), an aldehyde, an amine, an isocyanide, and a carboxylic acid condense to form an α-acylamino amide. nih.govresearchgate.net By employing this compound as the carboxylic acid component, a complex molecular scaffold can be assembled in a single, efficient step. Crucially, the product of this reaction retains the chloroacetyl moiety intact. This preserved reactive handle allows for subsequent, post-MCR modifications, such as intramolecular cyclization or reaction with external nucleophiles, enabling the rapid generation of highly complex and diverse molecular libraries from simple starting materials.
Table 2: Proposed Ugi Reaction Scheme
| Aldehyde (R¹CHO) | Amine (R²NH₂) | Isocyanide (R³NC) | Acid Component | Ugi Product |
|---|
Role in the Synthesis of Functional Materials and Polymers
The bifunctional nature of this compound also lends itself to applications in materials science, particularly in the synthesis of functional polymers and crosslinked networks.
Incorporation into Polymer Backbones as a Monomer or Crosslinker
The presence of both a carboxylic acid and a reactive chloroacetyl group allows the molecule to act as either a monomer for polymerization or a crosslinking agent for pre-existing polymers.
As a Monomer: It can be envisioned as an AB-type monomer for polycondensation reactions. For example, polymerization could proceed via a two-step process. First, the chloroacetyl group of the monomer reacts with a nucleophile. If this nucleophile is a diamine, a new monomer is formed containing two amine groups and one carboxylic acid. This can then undergo polyamidation reactions with a dicarboxylic acid to be incorporated into a polymer backbone. Alternatively, direct polymerization of the chloroacetyl-containing monomer with a di-nucleophile could lead to the formation of functional polyesters or polyamides, where the N-methyl-N-chloroacetyl group remains as a pendant side chain, available for further modification of the final polymer. researchgate.net
As a Crosslinker: A more direct application is its use as a crosslinking agent. Polymers containing nucleophilic side chains (e.g., polyvinyl amine, chitosan, or thiol-functionalized polymers) can be treated with this compound. The chloroacetyl group will react with the nucleophilic sites on the polymer chains, forming stable covalent crosslinks. This process increases the molecular weight, alters the physical properties (such as swelling and thermal stability), and can be used to create hydrogels and other functional network materials. The principle is similar to the autopolymerization of peptides that contain both an N-terminal chloroacetyl group and a cysteine residue. nih.govgoogle.com
Derivatization for Surface Modification in Material Science
The chemical compound this compound possesses functional groups that make it a viable candidate for the derivatization of surfaces in material science. The chloroacetyl group, in particular, is a reactive moiety that can participate in covalent bond formation with various nucleophilic functional groups present on a material's surface. This allows for the stable immobilization of this molecule, or molecules derived from it, thereby altering the surface properties of the material.
One of the primary applications in this area is the functionalization of surfaces to facilitate the subsequent attachment of biomolecules. For instance, surfaces can be modified to present chloroacetyl groups, which can then react with thiol groups on proteins or peptides to form stable thioether linkages. While direct studies employing this compound for this purpose are not extensively documented, the principle is well-established with other chloroacetyl-containing compounds. The carboxylic acid group of this compound could be used to initially anchor the molecule to a surface that has been pre-functionalized with amine groups, forming a stable amide bond. The exposed chloroacetyl group would then be available for further reactions.
This approach can be used to create biocompatible and bioactive surfaces on a variety of materials, including polymers and inorganic substrates. The ability to covalently immobilize biomolecules is crucial for the development of biosensors, medical implants with improved biocompatibility, and platforms for studying cell-surface interactions. The derivatization with molecules like this compound allows for precise control over the surface chemistry, enabling the creation of tailored interfaces for specific applications.
The following table summarizes the potential interactions for surface modification using this compound:
| Functional Group on Surface | Reaction with this compound | Resulting Linkage | Potential Application |
| Amine (-NH2) | Amide bond formation with the carboxylic acid group | Amide | Initial anchoring of the molecule to the surface |
| Thiol (-SH) | Nucleophilic substitution of the chlorine atom | Thioether | Immobilization of thiol-containing biomolecules |
| Hydroxyl (-OH) | Esterification with the carboxylic acid group | Ester | Surface functionalization of materials with hydroxyl groups |
Utilization in Chemical Biology as a Research Probe or Tool (focus on mechanistic studies, in vitro applications, not clinical)
In the field of chemical biology, small molecules with specific reactive groups are invaluable tools for probing biological systems and elucidating the mechanisms of biochemical processes. The compound this compound, by virtue of its chloroacetyl moiety, can serve as a reactive probe for in vitro studies, particularly for the investigation of enzyme mechanisms and protein function.
The chloroacetyl group is an electrophilic functional group that can react with nucleophilic residues in proteins, most notably the thiol group of cysteine residues, but also the imidazole (B134444) ring of histidine and the amino group of lysine (B10760008) under certain conditions. This reactivity allows for the covalent labeling of proteins, which can be a powerful technique for a variety of in vitro applications.
One significant application is in the study of enzymes that interact with thiol-containing substrates or have a cysteine residue in their active site. For example, glutathione (B108866) transferases (GSTs) are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to various electrophilic substrates. Chloroacetyl-containing compounds have been developed as fluorogenic substrates and mechanistic probes for GSTs. nih.gov In a similar vein, this compound could be used to investigate the active site of such enzymes. By incubating the enzyme with this compound, a covalent bond can be formed with a reactive cysteine residue, leading to irreversible inhibition. The kinetics of this inhibition can provide valuable information about the enzyme's mechanism of action.
Furthermore, by attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to this compound, it can be transformed into a versatile research tool. For instance, a fluorescently tagged version could be used in fluorescence polarization or FRET-based assays to study protein-protein interactions or conformational changes in a protein upon binding. A biotinylated derivative would allow for the affinity purification of the labeled protein and its binding partners, facilitating their identification and further characterization.
The table below outlines potential in vitro applications of this compound as a research probe:
| Application | Description | Information Gained |
| Enzyme Inhibition Studies | Covalent modification of active site nucleophiles (e.g., cysteine) to inhibit enzyme activity. | Identification of essential residues, mechanism of catalysis. |
| Protein Labeling | Covalent attachment to specific proteins for detection and analysis. | Visualization of proteins, identification of binding partners. |
| Mechanistic Probing | Use as a substrate mimic to study enzyme-substrate interactions. | Elucidation of reaction pathways and transition states. |
It is important to note that these applications are based on the known reactivity of the chloroacetyl group and represent potential uses of this compound in chemical biology research.
Environmental Fate and Degradation Studies Academic Perspective
Hydrolytic Stability and Degradation Pathways
The hydrolytic stability of chloroacetamide compounds is highly dependent on pH and the molecular structure of the compound. nih.govnih.govacs.org
pH-Dependent Hydrolysis Kinetics
Specific kinetic data for the pH-dependent hydrolysis of 2-[(2-Chloroacetyl)(methyl)amino]acetic acid are not available in published literature. However, for the broader class of chloroacetamide herbicides, hydrolysis is catalyzed by both acid and base. nih.gov Base-catalyzed hydrolysis rates are influenced by the substituents on the molecule, which can cause steric hindrance. nih.govacs.org The half-lives for some chloroacetamides at neutral pH can range from several weeks to years. nih.gov For the simpler compound, chloroacetamide, a hydrolysis half-life of 53 days at pH 8 has been reported, indicating that hydrolysis can be a relevant environmental degradation process. nih.gov
Identification of Hydrolysis Products and Byproducts
No specific studies identifying the hydrolysis products of this compound have been found. For related chloroacetamide compounds, base-catalyzed hydrolysis typically occurs via an intermolecular SN2 reaction, where the chlorine atom is replaced by a hydroxyl group. nih.govacs.orgproquest.com In some cases, cleavage of the amide bond can also occur. nih.gov Under acidic conditions, cleavage of both the amide and ether groups (if present) has been observed in more complex chloroacetamides. nih.govacs.org Based on these general pathways, a likely hydrolysis product of this compound would be 2-[(2-hydroxyacetyl)(methyl)amino]acetic acid.
Photolytic Degradation Under Simulated Environmental Conditions
Information regarding the photolytic degradation of this compound is not available in the scientific literature. The following is based on studies of other chloroacetamide herbicides.
Direct Photolysis Pathways
Studies on chloroacetamide herbicides like acetochlor, alachlor, and metolachlor (B1676510) show that they can be degraded by ultraviolet (UV) treatment. dtu.dknih.gov The primary transformation reaction initiated by UV light is often the cleavage of the carbon-chlorine (C-Cl) bond. dtu.dk This initial step leads to the formation of radical species that can undergo further reactions.
Indirect Photolysis via Reactive Species
Indirect photolysis, involving reactive species like hydroxyl radicals, can enhance the degradation of chloroacetamide herbicides. The presence of photosensitizers or the use of advanced oxidation processes, such as photocatalysis with titanium dioxide (TiO₂), has been shown to significantly increase the rate of degradation compared to direct photolysis alone. mdpi.com Key transformation reactions observed include dechlorination, hydroxylation, and cyclization. dtu.dknih.gov
Biological Degradation Pathways and Metabolites by Microorganisms
Biodegradation is considered the primary mechanism for the dissipation of chloroacetamide herbicides in the environment. acs.org However, specific microbial degradation pathways for this compound have not been documented.
Research on parent chloroacetamide herbicides shows that microorganisms can utilize them as a source of carbon. researchgate.netsigmaaldrich.com Several bacterial strains, including species of Paracoccus and Acinetobacter, have been identified as capable of degrading these compounds. researchgate.net The degradation pathways are complex and depend on the specific compound and microorganism. Common metabolic reactions include N-dealkylation, C-dealkylation, and dechlorination. researchgate.net For instance, the degradation of butachlor (B1668075) can proceed through the formation of alachlor, followed by conversion to 2-chloro-N-(2,6-dimethylphenyl)acetamide, and then to 2,6-diethylaniline, which is subsequently mineralized. researchgate.netsigmaaldrich.com Given that this compound is already a metabolite, its further biological degradation would likely involve the cleavage of the chloroacetyl group and utilization of the resulting organic acids.
Anaerobic Biodegradation Studies
Similar to the lack of aerobic data, there is no available research on the anaerobic biodegradation of this compound. Studies investigating its potential for degradation in anoxic environments, including sediments and certain wastewater treatment processes, have not been found in a review of scientific databases and literature. The behavior of this compound under anaerobic conditions is therefore unknown.
Identification of Microbial Degradation Products
Reflecting the absence of both aerobic and anaerobic biodegradation studies, there is no information available on the microbial degradation products of this compound. The metabolic pathways utilized by microorganisms to transform this compound, and the resulting intermediate or final breakdown products, have not been identified. Further research is required to elucidate the environmental transformation of this molecule.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The industrial synthesis of N-acyl amino acids often relies on traditional methods like the Schotten-Baumann reaction, which can involve harsh conditions and the use of hazardous reagents. researchgate.netbbwpublisher.com Future research is poised to develop more sustainable and efficient synthetic pathways to 2-[(2-Chloroacetyl)(methyl)amino]acetic acid and its analogs.
A primary focus will be on green chemistry approaches. semanticscholar.org Enzymatic synthesis, for instance, offers mild reaction conditions and high selectivity, minimizing waste and environmental impact. researchgate.netbbwpublisher.com Biocatalytic methods using enzymes like aminoacylases are being explored for the synthesis of various N-acyl amino acids and could be adapted for this specific compound. nih.govresearchgate.net These enzymatic strategies can offer an environmentally friendly alternative to conventional chemical syntheses that use toxic chlorinating agents. nih.gov Chemo-enzymatic methods, which combine the advantages of both chemical and enzymatic processes, also represent a promising avenue. researchgate.netbbwpublisher.com
Further research could optimize reaction conditions by exploring novel solvent systems, such as deep eutectic solvents, or by developing continuous flow processes. These modern synthetic strategies could lead to higher yields, improved purity, and a significantly reduced environmental footprint for the production of this and related compounds.
Exploration of Undiscovered Reactivity Patterns and Derivatization Opportunities
The chemical structure of this compound features multiple reactive sites, suggesting a wealth of unexplored reactivity patterns. The chloroacetyl group is a potent electrophile, making it an ideal handle for nucleophilic substitution reactions. tandfonline.comtandfonline.com This allows for the introduction of a wide array of functional groups, opening pathways to novel derivatives.
Future investigations will likely focus on exploiting this reactivity for "late-stage functionalization," a strategy that allows for the diversification of complex molecules at a late point in the synthetic sequence. The carboxylic acid group can be readily converted into esters, amides, or other functionalities, while the tertiary amide bond, though generally stable, could be targeted under specific conditions. libretexts.org
The development of new derivatization protocols is also crucial. For instance, methods for attaching this molecule to larger scaffolds or solid supports could facilitate the creation of libraries of compounds for screening in various applications. nih.govnih.gov The synthesis of N-acylamino amides from related N-acylamino acids has been demonstrated, suggesting a pathway for creating a diverse range of amide derivatives with potential biological activities. scielo.br Such derivatization is also key for analytical purposes, for example, using reagents like 3-nitrophenylhydrazine (B1228671) to enhance detection in mass spectrometry. cityu.edu.hkresearchgate.net
Advanced Computational Modeling for Predictive Reactivity and Structure-Based Design
Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. For this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets.
Future research will likely employ quantum mechanics (QM) calculations to map the molecule's electrostatic potential, identify the most reactive sites, and model reaction mechanisms with various nucleophiles. This can help in predicting undiscovered reactivity patterns and designing novel derivatization strategies.
Furthermore, molecular dynamics (MD) simulations can be used to study the conformational landscape of the molecule and its derivatives. nih.gov In the context of drug discovery, computational methods can predict the potential for molecules to form adducts with proteins or DNA, flagging potential toxicity early in the development process. scispace.com Structure-based design, guided by these computational predictions, can accelerate the development of new molecules with tailored properties for specific applications, from materials science to pharmacology.
Integration into Supramolecular Chemistry or Nanotechnology Applications
The unique combination of functional groups in this compound makes it an attractive building block for supramolecular assemblies and nanomaterials. Amino acids and their derivatives are widely used to functionalize nanoparticles, enhancing their stability, biocompatibility, and targeting capabilities. nih.govacs.orgnih.gov
The carboxylic acid group can serve as an anchor to bind to the surface of metal or metal oxide nanoparticles, while the reactive chloroacetyl group provides a site for further conjugation of other molecules, such as targeting ligands or imaging agents. acs.orgresearchgate.net This dual functionality could be exploited to create sophisticated, multifunctional nanostructures for applications in diagnostics and therapeutics. mdpi.com
In supramolecular chemistry, the glycine (B1666218) backbone is known to influence the self-assembly of peptides into higher-order structures like nanofibers and hydrogels. nih.govrsc.org By incorporating this compound into peptide-like oligomers, it may be possible to create novel self-assembling systems. The chloroacetyl group could be used to "lock" these assemblies in place through covalent cross-linking or to attach other functional units, leading to the development of smart materials with tunable properties. The formation of organic salts and their ability to act as hosts in supramolecular assemblies also presents a potential application for this molecule. acs.org
Design of New Analytical Platforms for Environmental or Process Monitoring (research focus)
The presence of a chlorine atom in this compound makes its detection in environmental and industrial settings a relevant concern. Halogenated organic compounds are a significant class of pollutants, and monitoring their presence is crucial for environmental protection. chromatographyonline.com
Furthermore, the development of targeted analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), could be enhanced through specific derivatization strategies that increase sensitivity and selectivity. nih.gov For process monitoring, rapid titration methods could be developed to quantify the compound and related species during synthesis, ensuring quality control and process optimization. google.com The creation of dedicated sensors or biosensors for real-time monitoring represents another important frontier for future analytical research.
Q & A
Q. Basic
- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Agar diffusion : Assess zone-of-inhibition diameters compared to standard antibiotics (e.g., ciprofloxacin).
- Antifungal screening : Use C. albicans models with fluconazole as a control.
How can computational modeling predict reactivity or binding modes?
Q. Advanced
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to study electrophilic sites (e.g., chloroacetyl group reactivity) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes in microbial pathways) using AutoDock Vina.
- Retrosynthesis tools : AI-driven platforms (e.g., Reaxys) propose feasible synthetic routes .
How should stability and storage conditions be determined?
Q. Basic
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (Td > 150°C suggests room-temperature stability).
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation.
- Moisture control : Use desiccants (silica gel) for hygroscopic compounds, as chloroacetyl groups may hydrolyze .
How are analytical methods validated for quantitative analysis?
Advanced
Validation parameters per ICH guidelines:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
